7-Dimethylamino-4-methylcoumarin-3-isothiocyanate(DACITC)
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Overview
Description
Preparation Methods
The synthesis of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate involves several steps. One common method includes the reaction of 7-dimethylamino-4-methylcoumarin with thiophosgene to introduce the isothiocyanate group . The reaction conditions typically involve the use of solvents such as acetonitrile, chloroform, N,N-dimethylformamide, or methanol . The compound is then purified through recrystallization to obtain yellow needle-like crystals .
Chemical Reactions Analysis
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and primary amines to form fluorescent derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions:
Major Products: The primary products formed are fluorescent derivatives used in various applications.
Scientific Research Applications
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate involves its ability to form covalent bonds with alcohols and primary amines, resulting in fluorescent derivatives . The fluorescence properties of the compound are due to the presence of the coumarin moiety, which absorbs light and emits fluorescence at a specific wavelength . This makes it a valuable tool for detecting and analyzing various substances.
Comparison with Similar Compounds
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate can be compared with other fluorescent labeling reagents, such as:
Tetramethylrhodamine-5-isothiocyanate (5-TRITC): Another fluorescent labeling reagent used for similar applications.
Malachite Green Isothiocyanate (MGITC): Used in surface-enhanced Raman scattering (SERS) analysis.
The uniqueness of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate lies in its specific fluorescence properties and its ability to form stable covalent bonds with target molecules, making it highly effective for various scientific and industrial applications .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
7-(dimethylamino)-3-isothiocyanato-4-methylchromen-2-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-10-5-4-9(15(2)3)6-11(10)17-13(16)12(8)14-7-18/h4-6H,1-3H3 |
InChI Key |
WJBRBKATBOTUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N=C=S |
Origin of Product |
United States |
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